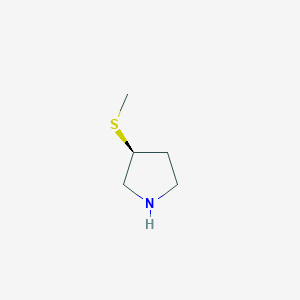

(3S)-3-(methylsulfanyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NS |

|---|---|

Molecular Weight |

117.22 g/mol |

IUPAC Name |

(3S)-3-methylsulfanylpyrrolidine |

InChI |

InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 |

InChI Key |

YRUWMEUBLIEWGY-YFKPBYRVSA-N |

Isomeric SMILES |

CS[C@H]1CCNC1 |

Canonical SMILES |

CSC1CCNC1 |

Origin of Product |

United States |

Stereochemical Control and Chirality in 3s 3 Methylsulfanyl Pyrrolidine Research

Enantioselective Methodologies

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce one enantiomer of a chiral molecule in excess over the other. wikipedia.org This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the stereochemical outcome of a reaction.

One prominent enantioselective method applicable to the synthesis of pyrrolidine (B122466) rings involves the 1,3-dipolar cycloaddition of azomethine ylides. nih.govscholaris.ca These reactions are powerful for constructing the five-membered pyrrolidine ring with control over multiple stereocenters. nih.gov The stereoselectivity of these cycloadditions can be influenced by various factors, including the choice of metal catalysts and the reaction conditions. scholaris.ca For instance, the use of chiral ligands in conjunction with metal catalysts can effectively induce asymmetry, leading to the preferential formation of one enantiomer.

A notable example in the broader context of pyrrolidine synthesis is the catalytic asymmetric hydrogenation of a β-keto-γ-lactam. researchgate.net In a multi-step synthesis of a key intermediate for a fluoroquinolone antibiotic, a chiral DM-SEGPHOS-Ru(II) complex was used as a catalyst for the asymmetric hydrogenation of a β-keto amide. researchgate.netnih.gov This transformation yielded the corresponding β-hydroxy amide with high diastereoselectivity (de 98%) and excellent enantioselectivity (ee >99%) after recrystallization. researchgate.netnih.gov While not directly synthesizing (3S)-3-(methylsulfanyl)pyrrolidine, this methodology highlights a powerful enantioselective strategy for creating chiral centers within a pyrrolidine precursor. researchgate.net

Another approach involves organocatalysis, which utilizes small organic molecules as catalysts. An amine-catalyzed direct Mannich reaction followed by a Paal–Knorr cyclization has been developed for the enantioselective synthesis of α-(3-pyrrolyl)methanamines, demonstrating the utility of organocatalysis in creating chiral pyrrole-containing structures with high enantioselectivity. rsc.org

The table below summarizes key enantioselective methodologies relevant to pyrrolidine synthesis.

| Methodology | Key Transformation | Chiral Influence | Outcome |

| Catalytic Asymmetric Hydrogenation researchgate.netnih.gov | Reduction of β-keto amide | Chiral DM-SEGPHOS-Ru(II) complex | High de (98%) and ee (>99%) |

| 1,3-Dipolar Cycloaddition nih.govscholaris.ca | Azomethine ylide cycloaddition | Chiral ligands with metal catalysts | Enantioselective formation of pyrrolidine ring |

| Organocatalysis rsc.org | Mannich reaction and Paal-Knorr cyclization | Chiral amine catalyst | High enantioselectivity for α-(3-pyrrolyl)methanamines |

Diastereoselective Control in Synthesis

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the synthesis of substituted pyrrolidines, where multiple chiral centers can exist, achieving high diastereoselectivity is crucial.

A highly diastereoselective synthesis of substituted pyrrolidines has been achieved through a reaction cascade involving an azomethine ylide cycloaddition and a subsequent nucleophilic cyclization. scholaris.ca This method successfully overcomes the common issue of forming mixtures of endo and exo cycloadducts in intermolecular cycloadditions. scholaris.ca By carefully tuning the reaction pathway through the choice of metal and demetalation conditions, the relative stereochemistry of the resulting pyrrolidine ring can be effectively controlled, leading to a single major diastereomer. scholaris.ca

In another example, the synthesis of a key intermediate for a fluoroquinolone antibiotic involved a diastereoselective SN2 substitution reaction. nih.gov This reaction proceeded with an inversion of configuration at the 1'-position, affording the desired diamine in high yield (80%) and with excellent diastereomeric control. researchgate.netnih.gov

The strategic use of functional groups or conformational restrictions can also be employed to bias the diastereoselectivity of cycloaddition reactions. scholaris.ca These approaches, while effective, may sometimes limit the applicability to specific substitution patterns on the pyrrolidine ring. scholaris.ca The development of more general methods for diastereoselective control remains an active area of research. A diastereoselective synthesis was utilized to create a series of (3-substituted-cyclopentyl and -cyclohexyl)glycine pyrrolidides and thiazolidides, where the three chiral centers were generated in a stereochemically defined manner. nih.gov

The following table outlines key aspects of diastereoselective control in pyrrolidine synthesis.

| Method | Key Feature | Outcome |

| Azomethine Ylide Cycloaddition Cascade scholaris.ca | Tuned reaction path via metal choice | High diastereomeric purity of substituted pyrrolidines |

| SN2 Substitution researchgate.netnih.gov | Inversion of configuration | High yield (80%) of the desired diastereomer |

| Functional Group/Conformational Restriction scholaris.ca | Biasing cycloaddition stereochemistry | Advantageous diastereoselectivity for specific patterns |

| Stereochemically Defined Generation nih.gov | Unambiguous creation of chiral centers | Controlled synthesis of multi-chiral center compounds |

Chiral Resolution Techniques

Chiral resolution is a process used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. wikipedia.org This is a common strategy when an enantioselective synthesis is not feasible or efficient.

The most prevalent method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, which is a single enantiomer of another chiral compound. wikipedia.org The resulting products are diastereomers, which have different physical properties, such as solubility, allowing for their separation by techniques like crystallization. wikipedia.org After separation, the resolving agent can be removed to yield the pure enantiomers. wikipedia.org Common resolving agents include chiral acids like tartaric acid or chiral bases. wikipedia.org

Another technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative method for resolving enantiomers. mdpi.comresearchgate.net For instance, the resolution of racemic 4-nitropropranolol and 7-nitropropranolol was successfully achieved using a Kromasil 5-Amycoat chiral column. mdpi.com Similarly, the enantiomers of 3-nitroatenolol were separated using chiral HPLC. nih.gov

Spontaneous resolution, where a racemate crystallizes as a mixture of enantiopure crystals of each enantiomer, is a less common but fascinating phenomenon. wikipedia.org This process, famously observed by Louis Pasteur with sodium ammonium (B1175870) tartrate, allows for the mechanical separation of the enantiomers. wikipedia.org

The table below provides an overview of common chiral resolution techniques.

| Technique | Principle | Common Application |

| Diastereomeric Salt Formation wikipedia.org | Conversion to diastereomers with different solubilities | Separation of racemic amines and carboxylic acids |

| Chiral Chromatography mdpi.comresearchgate.net | Differential interaction with a chiral stationary phase | Analytical and preparative separation of enantiomers |

| Spontaneous Resolution wikipedia.org | Crystallization of separate enantiopure crystals | Separation of specific racemic compounds that exhibit this phenomenon |

Derivatization and Structural Modifications of 3s 3 Methylsulfanyl Pyrrolidine Scaffolds

N-Substitution Strategies and their Impact on Reactivity

The nitrogen atom of the pyrrolidine (B122466) ring is a primary site for modification, and its substitution plays a pivotal role in dictating the reactivity and selectivity of subsequent functionalization reactions. Unmodified secondary amines can be reactive, but for controlled, site-selective modifications, the nitrogen is typically protected or derivatized with a directing group.

N-substitution with specifically designed directing groups is a powerful strategy to enable challenging C(sp³)–H functionalization reactions at positions that would otherwise be unreactive. For instance, the installation of an 8-aminoquinoline (B160924) (AQ) amide at the nitrogen (after coupling with a carboxylic acid derivative of the pyrrolidine) has become a widely used approach for directing transition metal catalysts, such as palladium, to specific C-H bonds. researchgate.netnih.gov A combined experimental and computational study on the C4 arylation of pyrrolidines utilized a C3-linked aminoquinoline amide directing group, highlighting that the nature of the N-substituent is crucial for achieving high regio- and stereoselectivity. researchgate.net

The choice of N-substituent impacts the electronic and steric environment of the pyrrolidine ring. Electron-withdrawing groups, such as tosyl (Ts) or carbamates (e.g., Boc, Cbz), can decrease the nucleophilicity of the nitrogen and may influence the stability of reaction intermediates. Conversely, N-aryl or N-alkyl groups can be employed, which also affect the ring's conformational preferences and subsequent reaction outcomes. In the context of palladium-catalyzed C-H activation, the directing group forms a palladacycle intermediate, and the geometry and stability of this intermediate determine the course of the reaction. researchgate.net For example, mechanistic studies have shown that palladacycle formation can be reversible and that the directing group's structure is key to controlling which C-H bond is activated. researchgate.net

Ring Functionalization at C-2, C-3, C-4, and C-5 Positions

Functionalization of the carbon skeleton of the pyrrolidine ring allows for the introduction of diverse substituents, profoundly altering the molecule's three-dimensional structure and properties.

C-4 Position: The C-4 position has been a primary target for functionalization, particularly through palladium-catalyzed C(sp³)–H arylation. researchgate.netnih.gov This transformation is typically achieved on pyrrolidine-3-carboxylic acid derivatives where the carboxylic acid is converted into an amide bearing a directing group, such as 8-aminoquinoline (AQ). nih.gov The reaction proceeds with high regioselectivity for the C-4 position over the electronically similar C-2 position and exhibits excellent stereoselectivity, exclusively forming the cis-3,4-disubstituted pyrrolidine. researchgate.netnih.gov Mechanistic investigations have revealed that while C-H activation occurs at both the cis and trans C-4 positions, the resulting trans-palladacycle is significantly strained, leading to the selective formation of the cis-arylated product. researchgate.net This method is tolerant of a wide range of functional groups on the aryl iodide coupling partner. nih.gov

Table 1: Palladium-Catalyzed C-4 Arylation of a Pyrrolidine-3-carboxamide

| Aryl Iodide Partner | Base | Solvent | Yield of cis-product | Reference |

|---|---|---|---|---|

| 4-Iodoanisole | K₂CO₃ | α,α,α-Trifluorotoluene | 46% | nih.gov |

| 1-Iodo-4-(trifluoromethyl)benzene | K₂CO₃ | α,α,α-Trifluorotoluene | 65% | nih.gov |

| 3-Iodopyridine | K₂CO₃ | α,α,α-Trifluorotoluene | 31% | researchgate.net |

| 2-Iodo-6-methoxypyridine | K₂CO₃ | α,α,α-Trifluorotoluene | 65% | researchgate.net |

C-2, C-3, and C-5 Positions: Functionalization at the C-2 position is often observed as a competing pathway in C-H activation reactions directed from the C-3 position, although conditions can be optimized to favor C-4 functionalization. nih.gov Directing groups attached at the C-2 position, such as in proline derivatives, can direct arylation to the C-3 position. While not demonstrated specifically on the (3S)-3-(methylsulfanyl)pyrrolidine scaffold, studies on L-pipecolinic acid derivatives have shown that a C-2 directing group can lead to the formation of cis-disubstituted products via arylation, alkoxylation, and acyloxylation at the C-3 position. nih.gov

Remote C-H functionalization at the C-5 position of N-heterocycles is challenging. However, strategies exist for related systems, such as the copper/silver co-catalyzed cross-dehydrogenative coupling of 8-aminoquinoline amides with 1,3-dicarbonyl compounds, which achieves exclusive C-5 functionalization. mdpi.com This suggests that with an appropriate directing group strategy, accessing the C-5 position of the pyrrolidine ring could be feasible.

Formation of Spirocyclic Pyrrolidine Systems

Spirocyclic pyrrolidines, which feature a carbon atom common to two rings, are important structural motifs in medicinal chemistry. nih.govgoogle.com A powerful and common method for their synthesis is the [3+2] cycloaddition reaction involving an in-situ generated azomethine ylide. nih.govresearchgate.net

This transformation typically involves the reaction of an α-amino acid or ester with an aldehyde or ketone. For instance, N-benzyl azomethine ylides can be generated from N-(methoxymethyl)-N-(trimethylsilyl)methyl)benzylamine and a catalytic amount of acid. nih.gov These ylides are highly reactive 1,3-dipoles that readily react with a variety of electron-deficient alkenes (dipolarophiles) to form spirocyclic pyrrolidine frameworks. nih.govgoogle.com The alkene component is often an exocyclic alkene derived from a cyclic ketone, which becomes the spiro-fused ring system. nih.gov This method has been used to synthesize the core of antibacterial agents like Sitafloxacin and Olamufloxacin. nih.govgoogle.com Multicomponent variations of this reaction, involving a primary amine, two equivalents of a maleimide, and an aldehyde, can produce complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons in high yields. acs.org

Table 2: Synthesis of Spirocyclic Pyrrolidines via [3+2] Cycloaddition

| Ylide Source | Dipolarophile | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-benzyl azomethine ylide (in situ) | Exocyclic alkene from cyclic ketone | Catalytic TFA | Spiro[pyrrolidine-3,1'-cycloalkane] | 57% | nih.gov |

| Allylamine + N-methylmaleimide | Cinnamaldehyde | Toluene, 120 °C | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | 88% | acs.org |

| Isatin (B1672199) + secondary amino acid | 5-Arylidene thiazolidine-2,4-dione | MnCoCuFe₂O₄@L-proline | Spiro[oxindole-3,2'-pyrrolidine] | High | nih.gov |

Introduction of Diverse Sulfur-Containing Moieties (e.g., Sulfone, Trifluoromethylthio)

The methylsulfanyl group at the C-3 position is a key functional handle that can be readily modified to introduce other sulfur-containing functionalities, thereby modulating the compound's electronic properties, polarity, and metabolic stability.

Sulfone Derivatives: The oxidation of the sulfide (B99878) moiety to a sulfone is a common and straightforward transformation. This conversion significantly increases the polarity of the molecule and introduces a hydrogen bond acceptor. The resulting 3-(methylsulfonyl)pyrrolidine (B1307419) is a known compound. researchgate.net The oxidation can be achieved using a variety of standard oxidizing agents, such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. Electrochemical methods have also been developed for the synthesis of sulfonyl derivatives, providing a green alternative to traditional reagents. acs.org

Trifluoromethylthio Derivatives: The trifluoromethylthio (SCF₃) group is a highly sought-after functionality in drug discovery due to its high lipophilicity, metabolic stability, and unique electronic properties. While direct trifluoromethylthiolation of a saturated C-H bond on the pyrrolidine ring is challenging, several strategies can be envisioned. Electrophilic trifluoromethylthiolating reagents, such as N-trifluoromethylthiosaccharin, are used for the functionalization of electron-rich arenes and N-heterocycles like indoles and pyrroles. nih.gov Therefore, one potential route to a trifluoromethylthio-substituted pyrrolidine would be the dehydrogenation of the pyrrolidine ring to the corresponding pyrrole (B145914) (see section 4.5), followed by electrophilic trifluoromethylthiolation. Another approach could involve the synthesis of ethynyl (B1212043) trifluoromethyl sulfide, which can be used in copper-catalyzed cycloaddition reactions to form CF₃S-containing triazoles, which could then be linked to the pyrrolidine scaffold. utas.edu.au

Pyrrolidine-to-Pyrrole Conversions via Dehydrogenation

The conversion of the saturated pyrrolidine ring to its aromatic pyrrole counterpart is a valuable transformation that opens up different avenues for functionalization. Pyrroles are susceptible to polymerization under standard oxidative conditions, which has made their synthesis from pyrrolidines challenging. nih.govnih.govacs.org However, several methods have been developed to achieve this dehydrogenation.

A recently developed and highly effective method employs the commercially available Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. nih.govacs.org This procedure is operationally simple and notably does not require the pyrrolidine substrate to be substituted with electron-withdrawing groups, which was a limitation of previous methods. nih.gov The reaction allows pyrrolidines to be used as stable synthons for pyrroles, which can be unmasked in a late-stage synthetic step. nih.gov

Older methods for this conversion include vapor-phase dehydrogenation at high temperatures (e.g., 400-450 °C) over a palladium-on-silica gel catalyst. google.com Other approaches involve tandem amination/oxidation sequences starting from amine-tethered alkynes, mediated by a silver catalyst, to produce functionalized pyrroles directly. nih.gov

Table 3: Comparison of Pyrrolidine Dehydrogenation Methods

| Method | Catalyst / Reagent | Conditions | Substrate Scope | Reference |

|---|---|---|---|---|

| Borane-Catalyzed | B(C₆F₅)₃ (20 mol%) | ODCB, Heat | Broad, tolerates non-activated pyrrolidines | nih.gov |

| Catalytic Vapor Phase | Palladium on Silica Gel | 400-450 °C, H₂ co-feed | Pyrrolidine vapor | google.com |

| Tandem Amination/Oxidation | Silver(I) salt | One-pot from amine-alkyne | Specific precursors | nih.gov |

Catalytic Applications of Pyrrolidine and Its Derivatives

Asymmetric Organocatalysis

There is no significant body of research available to detail the application of (3S)-3-(methylsulfanyl)pyrrolidine as a primary organocatalyst. While numerous other substituted pyrrolidines are known to be effective organocatalysts, the specific catalytic behavior of the 3-methylsulfanyl derivative in key asymmetric reactions like aldol (B89426), Michael, or Mannich reactions has not been documented in dedicated studies.

Ligand Design in Transition Metal Catalysis

Similarly, the use of this compound as a chiral ligand in transition metal-catalyzed reactions is not a well-documented area of research. The design of ligands for transition metals often involves the strategic placement of heteroatoms to create effective coordination sites. While the nitrogen and sulfur atoms in this compound could theoretically serve as a bidentate ligand, there is a lack of published studies that have synthesized, characterized, and evaluated the performance of its metal complexes in catalytic applications such as asymmetric hydrogenation, cross-coupling reactions, or allylic alkylations.

Computational and Theoretical Investigations of 3s 3 Methylsulfanyl Pyrrolidine and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. rsc.org DFT calculations allow for the elucidation of reaction mechanisms, the analysis of transition states, the prediction of stable conformations, and the characterization of electronic properties. rsc.org

DFT calculations are frequently employed to map out the potential energy surface of a chemical reaction, helping to elucidate the most likely mechanistic pathways. For organocatalysts based on the pyrrolidine (B122466) scaffold, DFT has been essential in understanding how these molecules facilitate chemical transformations. mdpi.com

Researchers utilize DFT to model the interactions between the catalyst, substrates, and any co-catalysts or additives. For instance, in asymmetric aldol (B89426) reactions catalyzed by proline-based peptides, DFT calculations have confirmed the crucial role of specific amino acid residues in the catalyst's structure, which lock the catalyst into a conformation that promotes high enantioselectivity. mdpi.com Similarly, theoretical studies on the synthesis of pyrrolidine-2,3-diones have helped to propose and validate reaction mechanisms, evaluating the thermodynamics of different pathways. beilstein-journals.org By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed, revealing the step-by-step process of bond formation and cleavage. This understanding at the molecular level is critical for optimizing reaction conditions and designing more efficient catalysts. beilstein-journals.orgacs.org

Table 1: Application of DFT in Reaction Mechanism Studies of Pyrrolidine Analogs

| Reaction Type | Pyrrolidine System Studied | Key DFT Insight | Reference |

|---|---|---|---|

| Asymmetric Aldol Reaction | Tripeptides containing Proline | Confirmed the essential role of the C-terminal D-alanine residue in establishing a specific conformation required for high enantioselectivity. | mdpi.com |

| Pyrrolidine Dehydrogenation | Substituted Pyrrolidines | Provided mechanistic insights into the borane-catalyzed dehydrogenative process to form pyrroles. | acs.org |

| Synthesis of Pyrrolidine-2,3-diones | 1,4,5-Trisubstituted pyrrolidine-2,3-diones | Evaluated thermodynamic parameters of proposed reaction pathways to determine the most favorable mechanism. | beilstein-journals.org |

| Intramolecular C(sp3)–H Amination | Formation of Pyrrolidines | Computed transition states to show that selectivity is controlled by the binding pose of substrates within an enzyme's active site. | researchgate.net |

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Analyzing the structure and energy of transition states is fundamental to understanding reaction kinetics and selectivity. DFT calculations are a primary tool for locating and characterizing these fleeting structures. acs.orgacs.org

For reactions involving pyrrolidine-based catalysts, DFT is used to model the transition states for different possible reaction pathways, particularly to explain the origin of stereoselectivity. mdpi.com For example, in enantioselective reactions, two possible transition states can lead to the formation of opposite enantiomers. By calculating the activation energies (the energy difference between the reactants and the transition state) for both pathways, researchers can predict which enantiomer will be preferentially formed. The pathway with the lower activation energy will be faster and thus yield the major product. acs.org These calculations have revealed that non-covalent interactions, such as hydrogen bonds within the transition state structure, can significantly stabilize one orientation over another, thereby locking in a specific stereochemical outcome. mdpi.comnih.gov

Table 2: DFT Analysis of Transition States in Reactions Involving Pyrrolidine Analogs

| Catalyst/System | Reaction | Focus of Transition State Analysis | Key Finding | Reference |

|---|---|---|---|---|

| Prolinamide Organocatalyst | Aldol Reaction | Role of intramolecular hydrogen bonding | An intramolecular hydrogen bond between the sulfonamide NH and the prolinamide C=O locks the proline conformation, affecting selectivity. | mdpi.com |

| Cinchona Alkaloid Thiourea | Decarboxylative Addition | Stereoselectivity | Calculated transition states for nucleophilic addition, decarboxylation, and protonation steps to rationalize diastereo- and enantioselectivity. | acs.org |

| Pyrrolidinyl Gold(I) Complexes | Intramolecular [4+2] Cycloaddition | Origin of enantioselectivity | Analysis of attractive non-covalent interactions between the substrate and catalyst in the transition state determines the enantioselective folding. | acs.org |

| Cytochrome P411 Enzyme | Intramolecular C-H Amination | Enantioselectivity | The enzyme active site controls the binding pose of the substrate, which dictates the favored transition state and thus the product's stereochemistry. | researchgate.net |

The five-membered pyrrolidine ring is not planar and exists in a continuous series of puckered conformations to minimize steric and torsional strain. researchgate.net The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of a plane). For substituted pyrrolidines like (3S)-3-(methylsulfanyl)pyrrolidine, the specific nature and position of the substituent significantly influence the conformational preference of the ring.

DFT calculations are used to determine the geometries and relative energies of these different conformers. acs.org For the parent pyrrolidine molecule, extensive computational studies have investigated the energy difference between conformers where the N-H bond is in an axial versus an equatorial position, finding the N-H equatorial structure to be the most stable. frontiersin.org In substituted pyrrolidines, such as proline, the substituents dictate the preferred pucker of the ring, which can be either Cγ-endo (where the Cγ atom is on the same side as the carboxyl group) or Cγ-exo. researchgate.net Quantum mechanical calculations on a proline analog showed the Cγ-endo pucker to be more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in solution. researchgate.net The position of the methylsulfanyl group at the C3 position in this compound would be expected to have a defining influence on the equilibrium between these puckered forms, which in turn affects its biological activity and catalytic properties.

Table 3: Theoretical Conformational Analysis of Pyrrolidine and its Analogs

| Molecule | Conformations Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Pyrrolidine | N-H axial vs. N-H equatorial | HF, MP2, DFT (B3LYP) | The N-H equatorial structure is the most stable conformer. | frontiersin.org |

| 5-phenylpyrrolidine-2-carboxylate | Cγ-endo vs. Cγ-exo pucker | Quantum Mechanics | The Cγ-endo pucker is more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in DMSO solution. | researchgate.net |

| N-substituted Pyrrolidines | Minimum-energy conformers | DFT | The relative proportion of each conformer was estimated using thermodynamic calculations and correlated with experimental NMR data. | acs.orgnih.gov |

| trans-4-tert-butylproline | Ring puckering | X-ray, NMR, and DFT | A bulky substituent strongly favors a pseudoequatorial orientation, causing an endo pucker for the L-proline derivative. | bhu.ac.in |

The electronic structure of a molecule governs its reactivity. DFT is used to calculate key electronic properties, such as the distribution of electron density and the energies and shapes of molecular orbitals. wikipedia.org Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

According to FMO theory, the HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For a related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, DFT calculations revealed a large HOMO-LUMO gap of 3.59 eV, indicating high kinetic stability. researchgate.net

Additionally, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution on the molecule's surface. wikipedia.org These maps use color-coding to indicate regions of negative electrostatic potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. wikipedia.org For this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms, identifying them as potential sites for interaction with electrophiles or for hydrogen bonding.

Table 4: Electronic Properties of Pyrrolidine Analogs from DFT Studies

| Property | Molecule/System | Significance | Typical Findings/Insights | Reference |

|---|---|---|---|---|

| HOMO-LUMO Gap | 4-chloro-1H-pyrrolo[2,3-b]pyridine | Indicates kinetic stability and chemical reactivity. | A large gap (3.59 eV) implies high kinetic stability. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Chalcone derivatives | Identifies reactive sites for electrophilic and nucleophilic attack. | Positive potential (blue) is located near hydrogen atoms, while negative potential (red) is near electronegative atoms like oxygen. | wikipedia.org |

| Frontier Molecular Orbitals (HOMO/LUMO) | Oligothiophenes | Determines the electron-donating and electron-accepting capabilities. | The spatial distribution of HOMO and LUMO lobes indicates the primary sites of electronic transitions and reactivity. | nih.gov |

| Topological Analysis (QTAIM) | 4-chloro-1H-pyrrolo[2,3-b]pyridine | Characterizes the nature of chemical bonds and intermolecular interactions. | Confirmed the covalent nature of N-C and C-C bonds and characterized intermolecular N-H···N hydrogen bonds. | researchgate.net |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a vital tool in drug discovery and molecular biology for predicting ligand-receptor interactions at the atomic level.

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. nih.gov A higher score generally indicates a more stable interaction and a higher binding affinity.

For analogs of this compound, docking studies have been successfully used to identify potential biological targets and elucidate key molecular interactions responsible for their activity. For example, docking studies of pyrrolidine derivatives as inhibitors of influenza neuraminidase identified crucial hydrogen bond and electrostatic interactions with key amino acid residues in the active site, such as Trp178, Arg371, and Tyr406. nih.gov In another study, docking simulations of pyrrolidine-based iminosugars targeting the β-glucocerebrosidase enzyme revealed that a long alkyl chain on the pyrrolidine ring had favorable interactions with a hydrophobic pocket in the enzyme, while the core sugar-like structure formed essential hydrogen bonds with residues like Asp127, Glu235, and Glu340. researchgate.net These computational predictions provide a structural hypothesis for the observed biological activity and guide the rational design of more potent and selective inhibitors. acs.org

Table 5: Molecular Docking Studies of Pyrrolidine Analogs

| Pyrrolidine Analog Class | Protein Target | Key Interacting Residues | Predicted Interactions | Reference |

|---|---|---|---|---|

| Pyrrolidine derivatives | Influenza Neuraminidase (NA) | Trp178, Arg371, Tyr406 | Hydrogen bonding and electrostatic interactions. | nih.gov |

| α-1-C-alkylated 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) (DAB) | β-Glucocerebrosidase (Gaucher disease) | Asp127, Glu235, Glu340 | Hydrogen bonds with the sugar analog part; hydrophobic interactions with the alkyl group. | researchgate.net |

| Pyrrolidine-2,3-dione derivatives | Cyclin-dependent kinase 5 (Cdk5/p25) | Not specified | Stable interactions within the ATP-binding site. | nih.gov |

| Pyrrolidine derivatives | Myeloid cell leukemia-1 (Mcl-1) | Not specified | Uncovered the mode of interaction between the ligand and key residues of the protein binding site. | acs.org |

| Fused 1H-pyrroles | EGFR / CDK2 | Met769, Leu820 (EGFR) | Hydrogen bond with Met769; hydrophobic interactions with Leu694, Ala719, and Leu820. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activities. nih.govyoutube.com For this compound and its analogs targeting nAChRs, QSAR provides a powerful tool to understand the physicochemical properties that govern receptor affinity and to predict the activity of novel, unsynthesized compounds. nih.govnih.gov

Given the lack of high-resolution crystal structures for most nAChR subtypes, ligand-based approaches like QSAR are particularly valuable. nih.govresearchgate.net These studies typically involve a series of structurally related compounds, such as various pyrrolidine derivatives, for which the binding affinities (e.g., Ki values) have been experimentally determined. researchgate.net

Several QSAR approaches have been applied to nAChR ligands:

2D-QSAR (Hansch Analysis): This classical method relates biological activity to physicochemical descriptors of the entire molecule, such as lipophilicity (logP), electronic properties (e.g., Hammett constants, σ), and steric parameters (e.g., molar refractivity, MR). nih.govresearchgate.net For nicotinic agonists, Hansch-type equations have often revealed that steric effects are a major factor modulating receptor affinity, with bulky substituents sometimes leading to decreased affinity. nih.govresearchgate.net Studies on 6-substituted nicotine (B1678760) analogs found that while lipophilic substituents contributed to affinity, increasing steric size was detrimental. researchgate.net

3D-QSAR: These methods consider the three-dimensional properties of molecules. A common approach is Comparative Molecular Field Analysis (CoMFA), which generates a 3D grid around an aligned set of molecules and calculates steric and electrostatic fields. nih.gov The resulting models can be visualized as contour maps, highlighting regions where positive or negative steric bulk and electrostatic charges are favorable or unfavorable for activity. acs.org For nicotinic ligands, CoMFA has successfully merged models from different chemical classes into more global, predictive models. nih.gov These models have shown that for high affinity, bulky substituents in certain positions (e.g., the 6-position of a pyridine (B92270) ring) can reduce affinity, while bulky ring systems containing a sp³-hybridized nitrogen can increase it. acs.org

Hologram QSAR (HQSAR): This 2D method avoids the need for molecular alignment by using molecular holograms, which are fragment-based fingerprints that encode the 2D structure. nih.gov It can be a faster alternative to 3D-QSAR, especially for diverse datasets.

The development of robust QSAR models relies on rigorous statistical validation. Key metrics include the squared correlation coefficient (R²), which measures the model's fit to the training data, and the leave-one-out cross-validated correlation coefficient (Q²), which assesses its internal predictive ability. acs.orgnih.gov A high Q² value (typically > 0.5) is essential for a reliable model. Furthermore, external validation using a test set of compounds not included in model generation provides the most stringent test of a model's predictive power (R²pred). nih.govnih.gov Successful QSAR models for pyrrolidine and nicotinic derivatives have achieved high predictive accuracy, guiding the design of new ligands with enhanced potency. nih.govacs.org

| QSAR Method | Core Principle | Common Descriptors | Key Statistical Metric |

|---|---|---|---|

| 2D-QSAR (Hansch) | Correlates global physicochemical properties with activity. researchgate.net | logP (lipophilicity), MR (steric), σ (electronic). nih.gov | R² (Goodness-of-fit) |

| 3D-QSAR (CoMFA) | Uses 3D steric and electrostatic fields of aligned molecules. nih.gov | Steric and Electrostatic Field Values. acs.org | Q² (Internal Predictivity) |

| HQSAR | Uses 2D fragment fingerprints, avoiding 3D alignment. nih.gov | Molecular Holograms/Fragment Counts. nih.gov | R²pred (External Predictivity) |

Applications in Chemical Biology and Ligand Design

Scaffold Design for Molecular Targets

The pyrrolidine (B122466) ring is a highly valued scaffold in medicinal chemistry due to its three-dimensional structure, which allows for a thorough exploration of pharmacophore space. nih.govnih.gov The non-planar nature of the pyrrolidine ring, often described as "pseudorotation," provides a level of conformational flexibility that can be advantageous for binding to biological targets. nih.gov The introduction of substituents on the pyrrolidine ring can lock the conformation and provide specific vectors for interacting with target proteins. nih.gov

The (3S)-3-(methylsulfanyl)pyrrolidine scaffold offers several advantages in the design of ligands for molecular targets:

Stereochemical Control: The defined stereochemistry at the C3 position is crucial for specific interactions with chiral biological macromolecules like enzymes and receptors. The spatial orientation of the methylsulfanyl group can significantly influence binding affinity and biological activity. nih.govnih.gov

Introduction of a Key Interaction Moiety: The methylsulfanyl group can participate in various non-covalent interactions with protein targets, including hydrophobic and van der Waals interactions. The sulfur atom can also act as a hydrogen bond acceptor in some contexts.

Modulation of Physicochemical Properties: The inclusion of the methylsulfanyl group can influence the lipophilicity and metabolic stability of the resulting molecule, which are critical parameters in drug design.

A notable example of the successful application of the this compound scaffold is in the development of kinase inhibitors. nih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. mdpi.comsemanticscholar.orgresearchgate.net The design of potent and selective kinase inhibitors is a major focus of modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a recognized template for kinase inhibitors due to its structural similarity to the adenine (B156593) ring of ATP, allowing it to interact with the hinge region of the kinase active site. semanticscholar.org The incorporation of the this compound moiety onto such core scaffolds has been shown to enhance the properties of the resulting inhibitors.

Investigation of Molecular Interactions with Biomolecules

The this compound scaffold has been instrumental in the investigation of molecular interactions with key biological targets, particularly enzymes and receptors.

A significant application of the this compound moiety has been in the design of inhibitors for extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. nih.gov

In a notable study, the compound SCH772984 was identified as a potent and selective inhibitor of ERK1/2. However, it suffered from poor pharmacokinetic (PK) properties, which limited its clinical development. nih.gov A systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a novel analog incorporating a (3S)-thiomethyl group, which is synonymous with (3S)-methylsulfanyl. This modification resulted in a dramatic improvement in the pharmacokinetic profile. nih.gov

The table below summarizes the key findings from this research, highlighting the impact of the (3S)-methylsulfanylpyrrolidine moiety on the properties of the ERK inhibitor.

| Compound | Structure | ERK1 IC50 (nM) | Cell Proliferation (Colo205) IC50 (nM) | Rat AUC PK @10 mpk (µM·h) | Rat F% |

| SCH772984 (Parent) | 1 | 8 | 0 | 0 | |

| Analog 28 (with (3S)-thiomethyl pyrrolidine) | 1 | 20 | 26 | 70 |

Data sourced from a study on the discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. nih.gov

The pyrrolidine scaffold is a common feature in ligands designed to interact with a variety of receptors. nih.govnih.govnih.gov The stereochemistry and substitution pattern of the pyrrolidine ring are critical determinants of binding affinity and selectivity. nih.gov For instance, derivatives of 3-pyrrolidine-indole have been investigated as selective modulators of serotonin (B10506) 5-HT2 receptors for the potential treatment of central nervous system disorders. nih.gov

While specific and detailed receptor binding data for compounds solely characterized by the this compound moiety are not extensively reported in the public domain, the principles of its utility can be inferred from studies on related structures. The defined stereochemistry and the potential for the methylsulfanyl group to engage in specific interactions within a receptor's binding pocket make it an attractive component for generating novel receptor ligands. The orientation of the substituent at the 3-position of the pyrrolidine ring can dramatically alter the biological profile of a molecule, for example, by influencing its agonist or antagonist activity at a given receptor. nih.gov Further research is needed to fully elucidate the specific contributions of the this compound scaffold to receptor binding across different target classes.

Role in Prodrug Strategies

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. nih.gov This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, instability, or a lack of target specificity.

The potential role of the this compound moiety in prodrug strategies is an area that warrants further investigation. The thioether linkage in the methylsulfanyl group presents a potential site for metabolic modification. For instance, thioethers can undergo oxidation in vivo to form sulfoxides and sulfones. This biotransformation can alter the polarity and reactivity of the molecule. If the resulting sulfoxide (B87167) or sulfone were more labile or possessed different biological properties, this could form the basis of a prodrug approach.

However, there is currently a lack of specific published research demonstrating the use of the this compound group as a key component in a prodrug strategy. The development of bioreversible modification tools for amino acid residues such as methionine, which contains a thioether, suggests that the chemistry of this functional group is of interest in designing cleavable linkers and other prodrug components. nih.gov Future research may explore whether the methylsulfanyl group on the pyrrolidine ring can be engineered to be part of a cleavable linker system, releasing the active pharmacophore in a controlled manner.

Advanced Analytical and Spectroscopic Characterization Methods

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like (3S)-3-(methylsulfanyl)pyrrolidine, single-crystal XRD can unambiguously establish its absolute configuration and provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific X-ray diffraction data for this compound is not widely available in the public domain, the general methodology for such a study would involve:

Crystal Growth: Obtaining a high-quality single crystal of this compound or a suitable crystalline derivative is the first and often most challenging step. This is typically achieved by slow evaporation of a solvent from a concentrated solution, vapor diffusion, or cooling crystallization techniques.

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections at specific angles, is recorded by a detector.

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the asymmetric unit are then determined using various computational methods. The final structural model is refined to achieve the best possible fit with the experimental data.

The resulting crystal structure would provide definitive proof of the (S) configuration at the C3 position of the pyrrolidine (B122466) ring and would reveal the conformation of the five-membered ring and the orientation of the methylsulfanyl group.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₅H₁₁NS |

| Formula Weight | 117.21 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 8.2 |

| c (Å) | 13.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 642.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.210 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray diffraction study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine ring and the methyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would be characteristic of the molecule's structure. For instance, the proton at the chiral center (C3) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the methyl group would typically appear as a singlet.

The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of these signals would be indicative of their electronic environment (e.g., carbons bonded to nitrogen or sulfur would have characteristic chemical shifts).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H₂ | 2.8 - 3.2 (m) | 50 - 55 |

| C3-H | 3.3 - 3.6 (m) | 40 - 45 |

| C4-H₂ | 1.9 - 2.3 (m) | 30 - 35 |

| C5-H₂ | 2.9 - 3.3 (m) | 55 - 60 |

| S-CH₃ | 2.1 (s) | 15 - 20 |

| N-H | 1.5 - 2.5 (br s) | - |

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions. 's' denotes a singlet, 'm' denotes a multiplet, and 'br s' denotes a broad singlet.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its elemental composition and structural features through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (117.21). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula (C₅H₁₁NS).

Fragmentation of the molecular ion would produce a characteristic pattern of fragment ions. Common fragmentation pathways for pyrrolidine derivatives include the loss of small neutral molecules or radicals, providing further structural confirmation.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [C₅H₁₁NS]⁺ | 117.0663 | Molecular Ion |

| [C₄H₈N]⁺ | 70.0657 | Loss of •SCH₃ |

| [C₅H₁₀N]⁺ | 84.0813 | Loss of •SH |

Note: The m/z values are for the monoisotopic masses.

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC)

For a chiral compound like this compound, it is crucial to determine its enantiomeric purity, which is the measure of the excess of one enantiomer over the other. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic mixture, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomeric peaks.

To assess the enantiomeric purity of a sample of this compound, the following steps would be taken:

Method Development: A suitable chiral HPLC method would be developed by screening various chiral columns (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) and mobile phase compositions.

Analysis of a Racemic Standard: A racemic mixture of 3-(methylsulfanyl)pyrrolidine would be injected to determine the retention times of both the (S) and (R) enantiomers and to ensure that the method can separate them effectively.

Analysis of the Sample: The sample of this compound would then be analyzed under the optimized conditions.

Quantification: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram. For a sample of pure this compound, only one peak corresponding to the (S)-enantiomer should be observed, or the peak for the (R)-enantiomer should be at or below the limit of detection.

Table 4: Example Chiral HPLC Method Parameters for Enantiomeric Purity Assessment

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | ~ 5.2 min |

| Retention Time (S-enantiomer) | ~ 6.5 min |

Note: These are example parameters and would need to be optimized for the specific analysis.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Chiral Sulfur-Containing Pyrrolidines

The development of efficient and stereoselective synthetic routes to chiral pyrrolidines is a continuous area of research. mdpi.comnih.gov Future efforts are likely to focus on the following:

Asymmetric C-H Functionalization: Direct, stereoselective functionalization of C-H bonds in the pyrrolidine (B122466) ring offers an atom-economical approach to introduce sulfur-containing groups. Research into transition-metal catalyzed C-H activation strategies is expected to yield novel methods for the synthesis of complex pyrrolidine derivatives. nih.gov

Enzymatic and Biocatalytic Methods: The use of enzymes, such as those from the cytochrome P450 family, is an emerging frontier for the synthesis of chiral N-heterocycles. acs.org Engineered enzymes could provide highly selective pathways to sulfur-containing pyrrolidines under mild conditions, avoiding the need for traditional protecting groups and harsh reagents. acs.org

Multicomponent Reactions: Designing new multicomponent reactions that assemble the pyrrolidine ring with the desired sulfur functionality in a single step is a key area of interest. tandfonline.com These reactions offer high efficiency and complexity generation from simple starting materials.

Exploration of New Catalytic Applications of Pyrrolidine Scaffolds

Chiral pyrrolidines are privileged scaffolds for organocatalysts, capable of promoting a wide range of asymmetric transformations. mdpi.comrsc.org Future research will likely explore:

Bifunctional Catalysis: The design of pyrrolidine-based catalysts with multiple functional groups, such as a combination of a Lewis base and a hydrogen-bond donor, will continue to be a major focus. tandfonline.com These catalysts can activate both the nucleophile and the electrophile, leading to high efficiency and stereoselectivity.

Heterogeneous Catalysis: Immobilizing chiral pyrrolidine catalysts onto solid supports, such as porous organic polymers (POPs) or metal-organic frameworks (MOFs), is a growing trend. rsc.orgrsc.org This approach facilitates catalyst recovery and reuse, making processes more sustainable and cost-effective.

Photoredox Catalysis: Combining pyrrolidine-based organocatalysis with photoredox catalysis opens up new reaction pathways that are not accessible through traditional methods. This synergistic approach is expected to enable the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Recent advancements have seen the development of novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts, which have demonstrated high catalytic efficiency in asymmetric Michael additions. rsc.org Furthermore, pyrrolidine-based chiral porous polymers have been successfully employed as heterogeneous organocatalysts for asymmetric reactions in water, showcasing the potential for green chemistry applications. rsc.org

Advanced Computational Modeling Techniques for Pyrrolidine Systems

Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of pyrrolidine-based systems. acs.org Emerging trends in this area include:

Machine Learning and AI: The application of machine learning and artificial intelligence is set to revolutionize catalyst and drug design. arxiv.orgyoutube.com These techniques can analyze large datasets to identify structure-activity relationships and predict the properties of new pyrrolidine derivatives, accelerating the discovery process.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM simulations provide a powerful tool for studying enzymatic reactions and other complex systems involving pyrrolidines. By treating the reactive center with high-level quantum mechanics and the surrounding environment with classical molecular mechanics, these methods offer a detailed understanding of reaction mechanisms and selectivity.

Density Functional Theory (DFT) Studies: DFT calculations are routinely used to investigate the electronic structure, stability, and reactivity of pyrrolidine derivatives and their transition states in catalytic cycles. acs.orgnih.govresearchgate.netnih.gov These studies provide valuable insights that guide the rational design of new catalysts and ligands. For example, DFT analysis has been used to understand the chiral binding pockets of pyrrolidinyl gold(I) complexes in enantioselective catalysis. nih.gov

A recent computational study using the M06-2X/6-311+G(d,p) method examined the relative stability of pyrrolidine-derived iminium ions, which are key intermediates in organocatalysis. acs.org Such studies are crucial for predicting reaction outcomes and designing more efficient catalytic systems.

Design of Next-Generation Pyrrolidine Scaffolds for Specific Molecular Recognition

The ability of the pyrrolidine scaffold to be tailored for specific molecular interactions is a key driver of its use in drug discovery and sensor technology. pharmablock.comnih.gov Future design strategies will focus on:

Scaffold-Based Drug Design: Utilizing the pyrrolidine ring as a central scaffold, new generations of drugs are being designed to target specific proteins and enzymes with high potency and selectivity. nih.govresearchgate.net This approach allows for the systematic exploration of the chemical space around the pyrrolidine core to optimize pharmacological properties.

Protein Display Scaffolds: Engineered proteins and peptides incorporating pyrrolidine-based structures are being developed for molecular recognition applications. capes.gov.br These scaffolds can be designed to bind to a wide range of targets with high affinity and specificity, offering alternatives to traditional antibodies.

Supramolecular Chemistry: The incorporation of pyrrolidine units into larger supramolecular assemblies is an area of growing interest. These systems can exhibit complex host-guest chemistry and have potential applications in sensing, catalysis, and materials science.

The design of a novel pyrrolidine scaffold led to the discovery of potent and selective human β3 adrenergic receptor agonists, demonstrating the power of constraining flexible moieties within the pyrrolidine ring to improve selectivity and metabolic stability. nih.gov

Q & A

Q. What synthetic methodologies are effective for introducing the methylsulfanyl group into pyrrolidine derivatives?

The methylsulfanyl group can be introduced via nucleophilic substitution or radical-mediated pathways. For example, reacting pyrrolidine derivatives with methyl disulfide or methylthiol in the presence of a base (e.g., NaH) under anhydrous conditions facilitates substitution at the 3-position. Radical thiol-ene reactions using AIBN as an initiator may also achieve regioselective functionalization .

Q. What analytical techniques are critical for confirming the structure and purity of (3S)-3-(methylsulfanyl)pyrrolidine?

High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. For purity assessment, reverse-phase HPLC coupled with UV detection or GC-MS is recommended. Chiral HPLC (e.g., Chiralpak IC column) can verify enantiomeric excess (>99%) in stereospecific syntheses .

Q. How does the methylsulfanyl group influence the compound’s physicochemical properties?

The methylsulfanyl group increases lipophilicity (logP) and may enhance membrane permeability, as observed in analogous pyrrolidine derivatives. Computational tools like MarvinSketch or ACD/Labs can predict partition coefficients and pKa values .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymatic resolution with lipases can achieve high enantiomeric purity. Kinetic resolution of racemic mixtures via chiral stationary phases in preparative HPLC is also effective .

Q. How can researchers investigate the metabolic stability of this compound in vitro?

Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Include NADPH cofactors to assess cytochrome P450-mediated oxidation. Parallel assays with glutathione can detect reactive metabolites .

Q. What computational approaches predict the bioactivity of this compound against enzyme targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like CYP450 or kinases. QSAR models trained on pyrrolidine derivatives with sulfanyl groups may predict binding affinities .

Q. How does the methylsulfanyl group affect regioselectivity in subsequent derivatization reactions?

The sulfur atom’s lone pairs can direct electrophilic aromatic substitution or participate in coordination chemistry. Oxidation with mCPBA converts the thioether to sulfoxide/sulfone, altering reactivity and hydrogen-bonding capacity .

Q. What experimental designs address discrepancies in reported reaction yields for this compound derivatives?

Systematic optimization of reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) software (e.g., JMP) identifies critical variables. Reproducibility studies under inert atmospheres (N/Ar) minimize oxidative byproducts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.